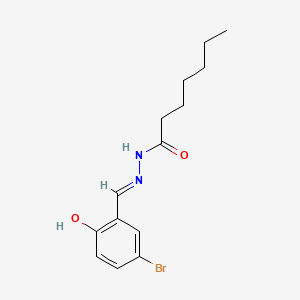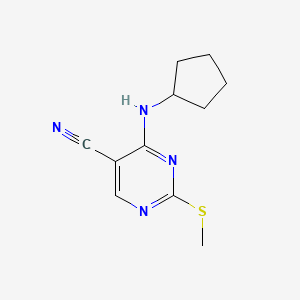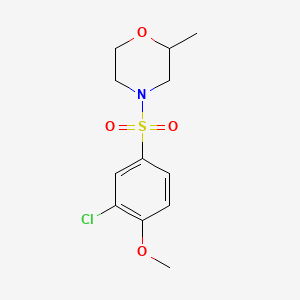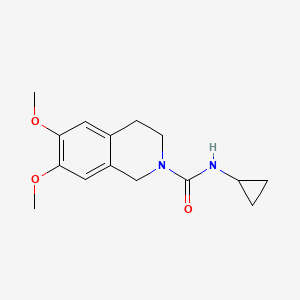![molecular formula C18H13N5OS B603883 4-[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether CAS No. 929970-77-4](/img/structure/B603883.png)
4-[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is characterized by its unique structure, which includes an indole ring, a triazole ring, and a thiadiazole ring, all connected to a phenyl methyl ether group. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of 4-[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Construction of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.
Coupling Reactions: The final step involves coupling the indole, triazole, and thiadiazole rings with a phenyl methyl ether group through various coupling reactions, such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
化学反应分析
4-[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. It is also explored for its potential use in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It is also used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation or the induction of apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
相似化合物的比较
4-[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether can be compared with other similar compounds, such as:
4-Iodobenzoic Acid: This compound has a similar aromatic structure but lacks the complex heterocyclic rings found in this compound.
Indole Derivatives: Compounds containing the indole ring, such as tryptophan or serotonin, share some structural similarities but differ in their overall complexity and biological activities.
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole or voriconazole, have similar antifungal properties but differ in their overall structure and spectrum of activity.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as acetazolamide or methazolamide, are used as diuretics or anticonvulsants and have different pharmacological profiles compared to this compound.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
929970-77-4 |
|---|---|
分子式 |
C18H13N5OS |
分子量 |
347.4g/mol |
IUPAC 名称 |
6-(1H-indol-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13N5OS/c1-24-12-8-6-11(7-9-12)16-20-21-18-23(16)22-17(25-18)14-10-19-15-5-3-2-4-13(14)15/h2-10,19H,1H3 |
InChI 键 |
AVUWTLXLQCXCCG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603800.png)
![6-(5-Bromo-3-pyridinyl)-3-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603801.png)
![6-(5-Bromo-3-pyridinyl)-3-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603802.png)
![3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B603804.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B603807.png)
![N'1,N'4-bis[(4-hydroxyphenyl)methylidene]butanedihydrazide](/img/structure/B603809.png)
![3-(4-ethylphenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B603811.png)
![4-[(1H-indol-3-ylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B603813.png)
![2-[2-(4-Morpholinyl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B603816.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(2-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B603819.png)



